
2,5-Bis(trifluoroacetyl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(trifluoroacetyl)cyclopentanone is a chemical compound with the molecular formula C9H6F6O3 It is characterized by the presence of two trifluoroacetyl groups attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(trifluoroacetyl)cyclopentanone can be synthesized through a double Claisen condensation reaction. This involves the reaction of cyclopentanone with trifluoroacetic acid ethyl ester in the presence of a base such as sodium methoxide. The reaction typically yields the desired product in moderate to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoroacetyl)cyclopentanone undergoes various chemical reactions, including:
Bromination: The compound can react with molecular bromine to form omega-bromo-alpha-trifluoroacetylcycloalkanones.
Cyclocondensation: It can undergo cyclocondensation reactions with hydroxylamine hydrochloride to form isoxazole derivatives.
Common Reagents and Conditions
Bromination: Molecular bromine is used as the reagent, and the reaction typically occurs at room temperature.
Cyclocondensation: Hydroxylamine hydrochloride is used, and the reaction conditions may vary depending on the desired product.
Major Products Formed
Bromination: Omega-bromo-alpha-trifluoroacetylcycloalkanones.
Cyclocondensation: Isoxazole derivatives.
Scientific Research Applications
2,5-Bis(trifluoroacetyl)cyclopentanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoroacetyl)cyclopentanone involves its ability to undergo enolization, forming a stable enol tautomer. This enol form can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The trifluoroacetyl groups enhance the compound’s reactivity by stabilizing the enol form through electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trifluoroacetyl)cyclohexanone: Similar in structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2,6-Bis(trifluoroacetyl)cyclohexanone: Another similar compound with trifluoroacetyl groups at different positions on the cyclohexanone ring.
Uniqueness
2,5-Bis(trifluoroacetyl)cyclopentanone is unique due to its specific ring structure and the positioning of the trifluoroacetyl groups. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability of the enol form, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C9H6F6O3 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
2,5-bis(2,2,2-trifluoroacetyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H6F6O3/c10-8(11,12)6(17)3-1-2-4(5(3)16)7(18)9(13,14)15/h3-4H,1-2H2 |
InChI Key |
OWSJTDJLJPRMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
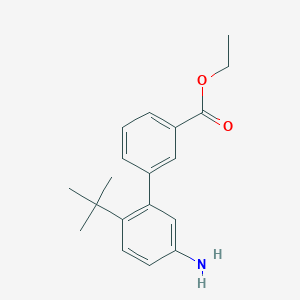
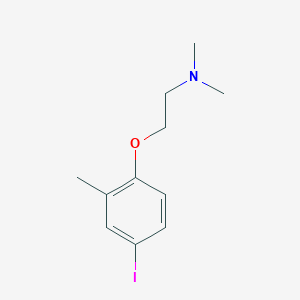


![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)

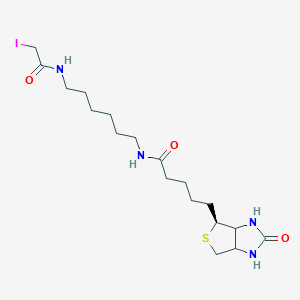
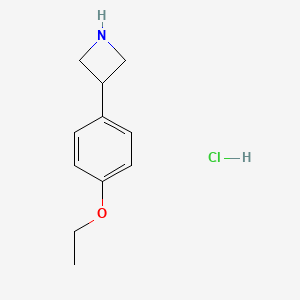
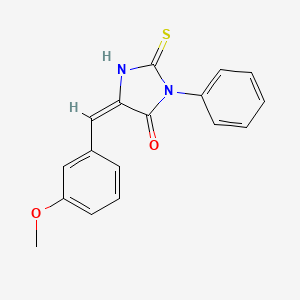
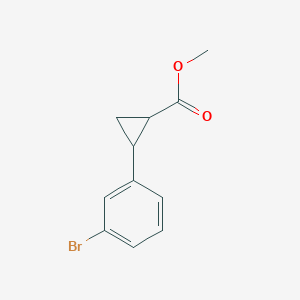
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
